4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine
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Overview
Description
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine is a synthetic organic compound characterized by its pyridine ring substituted with methyl, methylsulfonyl, and propylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine typically involves multi-step organic reactions. One common method includes the sulfonation of 4,6-dimethylpyridine followed by alkylation with propylsulfonyl chloride. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol or sulfide groups.
Substitution: The methyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide compounds.
Scientific Research Applications
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of the application.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-3-(methylsulfonyl)pyridine
- 4,6-Dimethyl-2-(propylsulfonyl)pyridine
- 3-(methylsulfonyl)-2-(propylsulfonyl)pyridine
Uniqueness
4,6-Dimethyl-3-(methylsulfonyl)-2-(propylsulfonyl)pyridine is unique due to the presence of both methylsulfonyl and propylsulfonyl groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,6-dimethyl-3-methylsulfonyl-2-propylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-5-6-18(15,16)11-10(17(4,13)14)8(2)7-9(3)12-11/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVQAZYGIDXFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C(=CC(=N1)C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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